molecular formula C22H25N3O B12454389 N-[4-(1H-benzimidazol-2-yl)phenyl]-3-cyclohexylpropanamide

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-cyclohexylpropanamide

Cat. No.: B12454389
M. Wt: 347.5 g/mol
InChI Key: BMCOGTGPUNAYGE-UHFFFAOYSA-N
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Description

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-cyclohexylpropanamide is a compound that features a benzimidazole moiety, which is known for its diverse biological activities and applications in medicinal chemistry. Benzimidazole derivatives are significant due to their presence in various antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-3-cyclohexylpropanamide typically involves the condensation of 1-(1H-benzimidazol-2-yl)-2-bromoethanone with 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine, followed by the reaction with N-benzylidene-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine . The reaction conditions often include refluxing in ethanol for several hours, followed by recrystallization from ethanol to purify the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-cyclohexylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-cyclohexylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-3-cyclohexylpropanamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, leading to its diverse biological activities. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Properties

Molecular Formula

C22H25N3O

Molecular Weight

347.5 g/mol

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-cyclohexylpropanamide

InChI

InChI=1S/C22H25N3O/c26-21(15-10-16-6-2-1-3-7-16)23-18-13-11-17(12-14-18)22-24-19-8-4-5-9-20(19)25-22/h4-5,8-9,11-14,16H,1-3,6-7,10,15H2,(H,23,26)(H,24,25)

InChI Key

BMCOGTGPUNAYGE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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